Lipoxin C4

Catalog No.
S533264
CAS No.
85951-62-8
M.F
C30H47N3O10S
M. Wt
641.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipoxin C4

CAS Number

85951-62-8

Product Name

Lipoxin C4

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid

Molecular Formula

C30H47N3O10S

Molecular Weight

641.8 g/mol

InChI

InChI=1S/C30H47N3O10S/c1-2-3-8-12-21(34)13-9-6-4-5-7-10-15-25(24(35)14-11-16-27(37)38)44-20-23(29(41)32-19-28(39)40)33-26(36)18-17-22(31)30(42)43/h4-7,9-10,13,15,21-25,34-35H,2-3,8,11-12,14,16-20,31H2,1H3,(H,32,41)(H,33,36)(H,37,38)(H,39,40)(H,42,43)/b6-4-,7-5+,13-9+,15-10+/t21-,22-,23-,24-,25+/m0/s1

InChI Key

CYCIJLWHNZKKBC-WUSGKGJESA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

15-hydroxy-delta-13-leukotriene C3, 15-OH-LTC3, 5,15-dihydroxy-6-S-glutathionyl-7,9,13,11-eicosatetraenoic acid, lipoxin C4

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Description

The exact mass of the compound Lipoxin C4 is 641.2982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of lipoxin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Lipoxins [FA0304]. However, this does not mean our product can be used or applied in the same or a similar way.

Lipoxin C4 is a bioactive lipid mediator that belongs to the family of lipoxins, which are derived from arachidonic acid through the action of lipoxygenases. Specifically, lipoxin C4 is formed from leukotriene A4 via the enzymatic activity of leukotriene C4 synthase. This compound plays a significant role in the resolution of inflammation and is involved in various physiological processes, including immune responses and tissue repair. Lipoxins, including lipoxin C4, are recognized for their anti-inflammatory properties, contrasting with the pro-inflammatory effects of leukotrienes .

Lipoxin C4 is synthesized through a series of enzymatic reactions involving arachidonic acid. The pathway begins with the release of arachidonic acid from membrane phospholipids, which is then converted into leukotriene A4 by 5-lipoxygenase. Subsequently, leukotriene A4 undergoes conjugation with glutathione catalyzed by leukotriene C4 synthase to yield lipoxin C4. This reaction is critical as it links lipoxins to the cysteinyl leukotriene pathway, which is pivotal in inflammatory responses .

The chemical structure of lipoxin C4 includes a triene system and a thiol group due to its conjugation with glutathione. This structural feature is essential for its biological activity and interaction with specific receptors.

Lipoxin C4 exhibits various biological activities primarily related to its role as an anti-inflammatory mediator. It has been shown to inhibit neutrophil chemotaxis and promote the resolution of inflammation by facilitating macrophage clearance of apoptotic cells. Furthermore, lipoxin C4 interacts with specific G protein-coupled receptors, such as ALX/FPR2, which mediate its anti-inflammatory effects .

Additionally, studies indicate that lipoxin C4 can influence vascular permeability and smooth muscle contraction, contributing to its role in modulating airway responses during allergic reactions and asthma .

Synthesis methods for lipoxin C4 can be categorized into natural and synthetic pathways:

  • Natural Synthesis: The natural synthesis occurs in vivo through the enzymatic conversion of arachidonic acid via lipoxygenases (5-lipoxygenase and leukotriene C4 synthase). This process can be stimulated by various cellular signals such as platelet activation.
  • Synthetic Methods: Laboratory synthesis often involves chemical modifications of precursor compounds or total synthesis approaches that replicate the natural biosynthetic pathway. Researchers have developed stable analogs of lipoxins that resist metabolic degradation while retaining biological activity, enhancing their potential therapeutic applications .

Lipoxin C4 has potential applications in therapeutic contexts due to its anti-inflammatory properties. It has been studied for its roles in:

  • Asthma Management: Due to its ability to modulate bronchoconstriction and inflammation.
  • Cardiovascular Health: As a mediator in resolving inflammation related to cardiovascular diseases.
  • Cancer Therapy: By promoting apoptosis in cancer cells and modulating immune responses .

Additionally, synthetic analogs of lipoxin C4 are being explored for their efficacy in treating chronic inflammatory diseases.

Interaction studies have demonstrated that lipoxin C4 engages with several receptors involved in inflammatory processes:

  • ALX/FPR2 Receptor: Lipoxin C4 binds to this receptor, leading to anti-inflammatory signaling cascades.
  • Cysteinyl Leukotriene Receptors: Its interactions here suggest a complex role where it may counteract pro-inflammatory signals from other leukotrienes.

Research indicates that the internalization of these receptors upon stimulation by lipoxin C4 is crucial for effective signaling and subsequent cellular responses .

Lipoxin C4 shares structural and functional similarities with several other lipid mediators. Here are some notable compounds for comparison:

Compound NameOriginFunctionUnique Features
Lipoxin ADerived from arachidonic acidAnti-inflammatoryPromotes resolution of inflammation
Leukotriene B4Derived from leukotriene A4Pro-inflammatoryStrong chemotactic factor for neutrophils
Leukotriene D4Derived from leukotriene C4BronchoconstrictionImplicated in asthma pathophysiology
Aspirin-triggered Lipoxin A4Modified by aspirin treatmentAnti-inflammatoryEnhanced stability and potency compared to native forms

Uniqueness of Lipoxin C4

Lipoxin C4's uniqueness lies in its dual role as both an anti-inflammatory mediator and a product of cysteinyl leukotriene metabolism. Its ability to regulate immune responses while also participating in pro-resolving pathways distinguishes it from other lipid mediators that predominantly exhibit either pro- or anti-inflammatory properties. This balance makes it a critical focus for research into new therapeutic strategies targeting chronic inflammatory conditions .

Lipoxin C4 is classified as a specialized pro-resolving mediator (SPM), a family of bioactive lipid molecules that actively resolve inflammation without immunosuppression. Structurally, it belongs to the lipoxin subgroup of eicosanoids, which are oxygenated derivatives of arachidonic acid (20:4ω-6). Unlike pro-inflammatory leukotrienes, lipoxins like LXC4 counterregulate excessive immune responses by modulating neutrophil activity, enhancing macrophage phagocytosis, and promoting tissue repair.

Lipoxin C4 is distinguished by its unique sulfidopeptide structure, which includes a glutathione moiety conjugated to a trihydroxy-eicosatetraenoic acid backbone. This conjugation differentiates it from non-peptidolipid lipoxins (e.g., Lipoxin A4 and B4) and aligns it with cysteinyl leukotrienes (e.g., LTC4).

Historical Discovery and Nomenclature

Lipoxins were first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson during studies on human leukocyte interactions. While Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) were the initial discoveries, Lipoxin C4 was later characterized as part of the sulfidopeptide lipoxin subgroup, which includes LXC4, LXD4, and LXE4. These compounds are synthesized via transcellular metabolism, where leukocyte-derived intermediates are processed by neighboring cells such as platelets or epithelial cells.

The nomenclature "Lipoxin C4" reflects its structural relationship to cysteinyl leukotrienes (e.g., LTC4) and its position as the third member (C4) in the sulfidopeptide lipoxin series. The "15-OH-Ltc3" synonym further denotes its hydroxylation at carbon 15 and its origin from leukotriene C3.

Chemical Identity and Synonyms

Lipoxin C4 has a well-defined chemical structure and systematic nomenclature:

PropertyDetail
Systematic Name5S,15S-dihydroxy-6R-(S-glutathionyl)-7E,9E,11Z,13E-eicosatetraenoic acid
Molecular FormulaC₃₀H₄₇N₃O₁₀S
Molecular Weight641.8 g/mol
Key Synonyms15-OH-Ltc3; 15-Hydroxy-Δ13-leukotriene C3; 85951-62-8

The structure comprises a 20-carbon eicosatetraenoic acid chain with hydroxyl groups at positions 5 and 15, a glutathione (γ-glutamylcysteinylglycine) conjugate at position 6, and four double bonds in the trans (7,9,13) and cis (11) configurations. This configuration is critical for its receptor binding and bioactivity.

Significance in Bioactive Lipid Mediators

Lipoxin C4 is a pivotal mediator in the resolution phase of inflammation, acting through both receptor-dependent and independent mechanisms. Key functions include:

  • Neutrophil Regulation: LXC4 inhibits neutrophil chemotaxis and adhesion to endothelial cells, reducing tissue infiltration.
  • Macrophage Activation: It enhances phagocytosis of apoptotic neutrophils and microbial clearance, facilitating tissue repair.
  • Crosstalk with Leukotrienes: LXC4 antagonizes pro-inflammatory effects of cysteinyl leukotrienes (e.g., LTC4) by competing for shared receptors.

Compared to non-peptidolipid lipoxins, LXC4 exhibits extended bioavailability due to its glutathione moiety, which delays enzymatic degradation. Its role in chronic inflammatory diseases, such as asthma and rheumatoid arthritis, underscores its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

641.2982

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

XXG

Wikipedia

Lipoxin C4

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Lipoxins [FA0304]

Dates

Last modified: 02-18-2024
1: Steinhilber D, Roth HJ. New series of lipoxins isolated from human eosinophils. FEBS Lett. 1989 Sep 11;255(1):143-8. PubMed PMID: 2507350.
2: Orning L, Hammarström S. Isolation and characterization of 15-hydroxylated metabolites of leukotriene C4. FEBS Lett. 1983 Mar 21;153(2):253-6. PubMed PMID: 6413247.
3: Gaede FP, Kirchner M, Steinhilber D, Roth HJ. Determination of picomole amounts of lipoxins C4, D4 and E4 by high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1991 Oct 25;585(1):53-6. PubMed PMID: 1800524.

Explore Compound Types